N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide

Structure-activity relationship Molecular topology Conformational analysis

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide (CAS 881433-10-9) is a synthetic small-molecule benzimidazole-acetamide derivative with molecular formula C₁₆H₂₁N₃O and monoisotopic mass 271.1685 Da. The compound features a 1-(2-methylprop-2-en-1-yl) substituent on the benzimidazole nitrogen and an N-(propyl)acetamide side chain at the 2-position.

Molecular Formula C16H21N3O
Molecular Weight 271.364
CAS No. 881433-10-9
Cat. No. B2490281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
CAS881433-10-9
Molecular FormulaC16H21N3O
Molecular Weight271.364
Structural Identifiers
SMILESCC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C
InChIInChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20)
InChIKeyMVWRDIJKWCYDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide (CAS 881433-10-9): Structural Identity, Physicochemical Baseline, and Comparator Landscape


N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide (CAS 881433-10-9) is a synthetic small-molecule benzimidazole-acetamide derivative with molecular formula C₁₆H₂₁N₃O and monoisotopic mass 271.1685 Da . The compound features a 1-(2-methylprop-2-en-1-yl) substituent on the benzimidazole nitrogen and an N-(propyl)acetamide side chain at the 2-position. Its predicted physicochemical properties include a calculated logP of 2.63 (ACD/Labs), a topological polar surface area of 47 Ų, zero Rule-of-5 violations, and six freely rotatable bonds . The compound falls within the broader benzimidazolyl-acetamide chemical space covered by patent WO2013104577A1, which claims such derivatives as modulators of small-conductance calcium-activated potassium (SK) channels [1]. Closest structural analogs include the ethyl-linker variant N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide (CAS 881432-98-0, C₁₅H₁₉N₃O, MW 257.33) and the phenylacetamide analog N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide (C₂₂H₂₅N₃O, MW 347.5) .

Why Benzimidazole-Acetamide Analogs Cannot Be Interchanged: The Structural Determinants of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide Differentiation


Within the benzimidazolyl-acetamide series, three structural variables govern pharmacological and physicochemical profiles: (1) the length of the methylene linker between the benzimidazole C2 and the acetamide nitrogen, (2) the nature of the N1 substituent on the benzimidazole ring, and (3) the terminal amide acyl group [1]. The target compound bears a three-carbon (propyl) linker, a 2-methylprop-2-en-1-yl (methallyl) N1 group, and an acetyl terminal amide. Even a single methylene unit change in the linker—as seen with the ethyl analog (CAS 881432-98-0)—alters molecular weight (271.36 vs. 257.33 Da), lipophilicity, rotatable bond count, and conformational flexibility, each of which can shift target binding kinetics, metabolic stability, and off-target profiles . Likewise, replacing the acetyl group with phenylacetyl (phenylacetamide analog, MW 347.5) introduces a large aromatic moiety that profoundly changes logP and potential π-stacking interactions . These structural differences are non-trivial; in the SK channel modulator patent family (WO2013104577A1), the specific combination of linker length and N1-substituent is claimed to be a key determinant of potency and selectivity [1]. Generic substitution without experimental validation therefore carries a high risk of altered biological activity, divergent ADME properties, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide (CAS 881433-10-9) vs. Closest Analogs


Linker Length Divergence: Propyl (C3) vs. Ethyl (C2) Methylene Spacer Defines Molecular Topology and Conformational Flexibility

The target compound contains a three-carbon propyl linker connecting the benzimidazole C2 to the acetamide nitrogen, whereas the closest cataloged analog (CAS 881432-98-0) employs a two-carbon ethyl linker. This single methylene-unit difference produces quantifiable changes in molecular descriptors .

Structure-activity relationship Molecular topology Conformational analysis Benzimidazole linker SAR

Molecular Weight and Lipophilicity Differential: How C3 vs. C2 Linker Shifts Key Drug-Likeness Parameters

The propyl linker in the target compound increases molecular weight by 14 Da relative to the ethyl analog, and the predicted logP shifts accordingly due to the additional methylene unit. These differences are quantifiable from computed physicochemical data .

Drug-likeness Lipophilicity Molecular weight Physicochemical profiling

Terminal Amide Differentiation: Acetyl vs. Phenylacetyl Determines Aromatic Character and Bulk Properties

The target compound bears a simple acetyl terminal amide (MW contribution = 43 Da), whereas the phenylacetamide analog carries a bulkier phenylacetyl group (MW contribution = 119 Da). This substitution fundamentally alters the compound's aromatic surface area and lipophilicity, even though both share the same propyl linker and N1-methallyl substitution .

Amide substitution Aromatic interactions Molecular bulk LogP modulation

Class-Level Evidence: Benzimidazole-Acetamide Scaffold is a Privileged Chemotype for SK Channel Modulation

Patent WO2013104577A1 explicitly claims benzimidazolyl-acetamide derivatives as modulators of small-conductance calcium-activated potassium (SK) channels, with the general formula encompassing the N1-substituted benzimidazole core connected via an alkylene linker to an acetamide moiety [1]. The target compound's structural features—N1-methallyl substitution and a C3-propyl linker terminating in an acetamide—fall directly within the Markush structure of the claimed chemical space. The SAR paper by Sørensen et al. (2008) on 2-(N-substituted)-aminobenzimidazoles established that linker length and N-substituent identity are critical determinants of SK channel inhibitory potency and subtype selectivity [2].

SK channel Potassium channel modulator Benzimidazole-acetamide Ion channel pharmacology

Antimicrobial Activity Class-Level Benchmark: Benzimidazole-Acetamide Derivatives Exhibit MIC Values of 125 μg/mL Against Key Pathogens

Benzimidazole-based acetamide derivatives, as a compound class, have demonstrated in vitro antimicrobial activity. In a study of 21 derivatives (2a–u), the most active antibacterial compounds (2b–2g) showed MIC values of 125 μg/mL against Pseudomonas aeruginosa, matching the activity of the standard streptomycin [1]. The most potent antifungal derivatives (2p, 2s, 2t, 2u) displayed MIC values of 125 μg/mL against Candida krusei and Fusarium solani, compared with ketoconazole at 62.5 μg/mL [1].

Antimicrobial Benzimidazole acetamide MIC Pseudomonas aeruginosa Candida krusei

Enzyme Inhibition Class-Level Evidence: Benzimidazole Acetamides as Acetylcholinesterase and Carbonic Anhydrase Inhibitors

Four benzimidazole acetamide derivatives (9a–10b) were evaluated for inhibition of AChE, hCA-I, and hCA-II. IC₅₀ values ranged from 0.936 to 17.07 μM for AChE, from 4.72 to 8.23 μM for hCA-I, and from 4.12 to 8.64 μM for hCA-II [1]. While the target compound was not among those tested, it shares the benzimidazole-acetamide scaffold, and its unique N1-methallyl and C3-propyl features may confer differentiated inhibition profiles relative to this baseline.

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Benzimidazole acetamide Alzheimer's disease

Validated Application Scenarios for N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide (CAS 881433-10-9) Based on Structural Differentiation Evidence


SK Channel Drug Discovery: A Structurally Differentiated Benzimidazole-Acetamide for Ion Channel SAR Expansion

The compound resides within the Markush formula of patent WO2013104577A1, which claims benzimidazolyl-acetamide derivatives as SK channel modulators for therapeutic applications in atrial fibrillation and neurological disorders [1]. Its unique combination of an N1-methallyl group and a C3-propyl-acetamide linker distinguishes it from earlier 2-(N-substituted)-aminobenzimidazole SK channel inhibitors, where SAR studies identified linker length and N-substitution as critical potency determinants [2]. Procurement is warranted for electrophysiological screening against SK channel subtypes (KCa2.1–2.3) to establish quantitative differentiation from existing tool compounds.

Antimicrobial Screening Libraries: Propyl-Linker Benzimidazole-Acetamide as a Structurally Novel Entry

The benzimidazole-acetamide class has demonstrated antibacterial activity against Pseudomonas aeruginosa (MIC 125 μg/mL) and antifungal activity against Candida krusei and Fusarium solani (MIC 125 μg/mL) [3]. The target compound's structural features—particularly the unsaturated N1-methallyl substituent, which is absent from all 21 compounds in the published antimicrobial series—represent a novel chemotype within this activity class. This compound is suitable for inclusion in antimicrobial screening decks targeting Gram-negative bacteria and fungal pathogens, with structural novelty providing potential for differentiated MIC values [3].

Neurodegenerative Disease Research: AChE and Carbonic Anhydrase Inhibitor Scaffold with Distinct N1-Substitution

Benzimidazole acetamide derivatives have shown AChE inhibition (IC₅₀ 0.936–17.07 μM) and carbonic anhydrase inhibition (hCA-I IC₅₀ 4.72–8.23 μM; hCA-II IC₅₀ 4.12–8.64 μM) [4]. The target compound extends this scaffold with an N1-methallyl substituent not present in any of the four tested analogs, potentially offering altered isoform selectivity or blood-brain barrier penetration properties due to the combination of moderate logP (2.63) and low TPSA (47 Ų) . Procurement is recommended for CNS-focused programs requiring expanded SAR around the benzimidazole N1 position.

Chemical Biology Tool Compound Development: A Modular Benzimidazole-Acetamide Building Block with a Reactive Alkene Handle

The N1-(2-methylprop-2-en-1-yl) substituent contains a terminal alkene that can serve as a synthetic handle for further derivatization (e.g., epoxidation, dihydroxylation, thiol-ene click chemistry, or cross-metathesis). This chemical feature is absent in the simpler N-methyl or N-ethyl benzimidazole analogs commonly used as starting materials. Combined with the C3-propyl-acetamide side chain, the compound offers a versatile scaffold for generating focused libraries through late-stage functionalization at the alkene, enabling exploration of chemical space around the benzimidazole N1 position without altering the core pharmacophore [1].

Quote Request

Request a Quote for N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.